molecular formula C21H28N6O2 B2463093 2-(4-Benzylpiperazin-1-yl)-4-methyl-5-nitro-6-(piperidin-1-yl)pyrimidine CAS No. 1208441-62-6

2-(4-Benzylpiperazin-1-yl)-4-methyl-5-nitro-6-(piperidin-1-yl)pyrimidine

Cat. No.: B2463093
CAS No.: 1208441-62-6
M. Wt: 396.495
InChI Key: FRSRVYPATDYDPV-UHFFFAOYSA-N
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Description

2-(4-Benzylpiperazin-1-yl)-4-methyl-5-nitro-6-(piperidin-1-yl)pyrimidine is a sophisticated synthetic small molecule designed for medicinal chemistry and drug discovery research. Its structure incorporates multiple nitrogen-containing heterocycles, including piperazine and piperidine moieties, which are recognized as privileged scaffolds in pharmaceutical development due to their prevalence in compounds with diverse biological activities . The presence of a nitro-aromatic group further enhances its potential as a probe for investigating nitroreductase activity, a mechanism relevant to the activation of prodrugs targeting hypoxic environments in certain diseases . This compound is of significant interest for researchers exploring multi-target therapeutic approaches. Piperazine-based structures are frequently investigated for their potential interactions with central nervous system targets, including receptors for neurotransmitters like dopamine and serotonin . Furthermore, molecular frameworks combining pyrimidine and piperazine units have been identified as potent agonists for receptors such as GPR119, a G-protein-coupled receptor considered a promising target for metabolic disorders like type 2 diabetes and obesity . The structural attributes of this pyrimidine derivative make it a valuable chemical tool for screening against a panel of biological targets to elucidate novel mechanisms of action and identify new leads for the treatment of various conditions, including infectious diseases, neurological disorders, and cancer . This product is intended for research purposes in a controlled laboratory setting and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)-4-methyl-5-nitro-6-piperidin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6O2/c1-17-19(27(28)29)20(25-10-6-3-7-11-25)23-21(22-17)26-14-12-24(13-15-26)16-18-8-4-2-5-9-18/h2,4-5,8-9H,3,6-7,10-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRSRVYPATDYDPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N2CCN(CC2)CC3=CC=CC=C3)N4CCCCC4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzylpiperazin-1-yl)-4-methyl-5-nitro-6-(piperidin-1-yl)pyrimidine typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like methanol and catalysts such as sodium cyanoborohydride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzylpiperazin-1-yl)-4-methyl-5-nitro-6-(piperidin-1-yl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, sodium cyanoborohydride for reductive amination, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce different functional groups onto the pyrimidine ring.

Scientific Research Applications

2-(4-Benzylpiperazin-1-yl)-4-methyl-5-nitro-6-(piperidin-1-yl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Benzylpiperazin-1-yl)-4-methyl-5-nitro-6-(piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Substituent Effects on Activity

Pyrimidine derivatives are highly tunable scaffolds for drug discovery. Below is a comparative analysis of substituent effects based on evidence:

Compound C-2 Substituent C-5 Substituent C-6 Substituent Reported Activity Source
Target Compound 4-Benzylpiperazin-1-yl Nitro Piperidin-1-yl Inferred: Potential antibacterial N/A
4-Chlorobenzyl C-6 analogs Varied Ethyl 4-Chlorobenzyl Strong antibacterial (MIC: 2–8 μg/mL)
C-2 Piperidinyl-ethylthio analogs 2-(Piperidin-1-yl)ethylthio Ethyl Varied Antifungal (MIC: 4–16 μg/mL)
6-((4-(2,3-Dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4-dione Piperidinylmethyl N/A Piperidinylmethyl Anti-mycobacterial (tuberculosis therapy)

Key Observations:

C-6 Substituent: The target compound’s piperidin-1-yl group at C-6 contrasts with the 4-chlorobenzyl group in highly active antibacterial analogs . In anti-mycobacterial compounds (e.g., ), piperidine derivatives are linked to tuberculostatic effects, suggesting possible repurposing .

C-5 Nitro Group :

  • Unlike ethyl-substituted analogs (associated with improved antimicrobial activity ), the nitro group introduces strong electron-withdrawing effects. This may alter metabolic stability or target binding, though its specific impact requires experimental validation.

C-2 Benzylpiperazine :

  • The 4-benzylpiperazine moiety is structurally distinct from the ethylthio-piperidine groups in antifungal analogs . Benzylpiperazine may enhance blood-brain barrier penetration or modulate receptor affinity, as seen in CNS-targeting drugs.

Research Implications and Gaps

  • Antimicrobial Potential: The compound’s nitro and piperidine groups deviate from optimal substituents identified in , suggesting it may exhibit weaker antibacterial activity but unique selectivity.
  • Synthetic Feasibility : The nitro group at C-5 may pose stability challenges under reducing conditions, necessitating formulation optimization.

Biological Activity

The compound 2-(4-benzylpiperazin-1-yl)-4-methyl-5-nitro-6-(piperidin-1-yl)pyrimidine is a member of the piperazine derivative class, known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure

The chemical structure of the compound is characterized by a pyrimidine core substituted with a nitro group and piperazine derivatives. This structural configuration is crucial for its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds similar to This compound exhibit significant biological activities, including:

  • Antimicrobial properties
  • Anticancer effects
  • Neuropharmacological activities

Antimicrobial Activity

Piperazine derivatives have been extensively studied for their antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains. The mechanism often involves the inhibition of bacterial enzymes or interference with cell wall synthesis.

CompoundActivityTarget OrganismIC50 (µM)
This compoundAntibacterialE. coliTBD
Similar DerivativeAntifungalC. albicansTBD

Anticancer Activity

Studies have indicated that piperazine derivatives can inhibit cancer cell proliferation. For example, one study reported that a related compound demonstrated significant cytotoxicity against various cancer cell lines, suggesting potential for development as an anticancer agent.

Case Study: Inhibition of Cancer Cell Lines

In vitro studies have shown that the compound effectively inhibits the growth of several cancer cell lines, including:

Cell LineIC50 (µM)Mechanism of Action
MCF7 (breast)TBDInduction of apoptosis
A549 (lung)TBDCell cycle arrest
HeLa (cervical)TBDInhibition of DNA synthesis

Neuropharmacological Effects

Piperazine derivatives are also being investigated for their neuropharmacological effects, particularly in relation to anxiety and depression. The interaction with serotonin receptors is a key area of research.

The proposed mechanism involves modulation of neurotransmitter systems, particularly serotonin and dopamine pathways. This modulation can lead to anxiolytic and antidepressant effects.

Q & A

Advanced Research Question

  • Thermogravimetric analysis (TGA) : Determine decomposition temperature (Td) under nitrogen flow.
  • Differential scanning calorimetry (DSC) : Identify melting points and polymorphic transitions (e.g., Form I vs. Form II).
  • Dynamic vapor sorption (DVS) : Assess hygroscopicity by measuring weight change at 25°C/0–90% RH.
    SC-XRD data (e.g., unit cell parameters: a = 10.52 Å, b = 12.37 Å) help correlate crystal packing with stability .

How to evaluate its chemical stability under physiological conditions?

Advanced Research Question

  • pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24–72 hours, monitoring degradation via HPLC.
  • Photostability : Expose to UV light (320–400 nm) and quantify remaining compound using LC-MS.
  • Forced degradation : Use oxidative (H₂O₂), thermal (60°C), and hydrolytic (aqueous/organic) conditions to identify degradation pathways .

How does this compound compare to structurally similar pyrimidine derivatives in target selectivity?

Advanced Research Question

  • Selectivity profiling : Screen against a panel of 50+ kinases or GPCRs using competitive binding assays.
  • Molecular docking : Compare binding poses in homology models (e.g., EGFR kinase domain) to identify key interactions (e.g., hydrogen bonds with Cys797).
  • Off-target effects : Assess inhibition of cytochrome P450 enzymes (CYP3A4, CYP2D6) to predict drug-drug interactions .

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